3-Aminopropane-1-sulfonamide hydrochloride
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Overview
Description
3-Aminopropane-1-sulfonamide hydrochloride: is an organic compound with the molecular formula C3H11ClN2O2S. It is a derivative of sulfonamide, characterized by the presence of an amino group attached to a propane chain, which is further bonded to a sulfonamide group. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that sulfonamides, a class of compounds to which 3-aminopropane-1-sulfonamide hydrochloride belongs, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Biochemical Pathways
As a sulfonamide, it is likely to affect the folic acid synthesis pathway in bacteria, leading to their inability to synthesize necessary proteins and dna .
Pharmacokinetics
It is known that sulfonamides are generally well-absorbed and widely distributed in the body .
Result of Action
As a sulfonamide, it is likely to result in the inhibition of bacterial growth due to the disruption of folic acid synthesis .
Action Environment
It is known that the efficacy of sulfonamides can be affected by factors such as ph and the presence of pus, which can inhibit their antibacterial action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopropane-1-sulfonamide hydrochloride typically involves the reaction of 3-aminopropane-1-sulfonamide with hydrochloric acid. One common method includes dissolving 3-aminopropane-1-sulfonamide in ethanol and water, followed by the addition of hydrochloric acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Aminopropane-1-sulfonamide hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions where the amino group or the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or reduced sulfonamides.
Substitution: Various substituted sulfonamides depending on the reagents used
Scientific Research Applications
Chemistry: 3-Aminopropane-1-sulfonamide hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is also employed in the development of biochemical assays and as a reference standard in analytical techniques .
Medicine: It is investigated for its antimicrobial properties and its ability to inhibit specific enzymes involved in disease pathways .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Sulfanilamide: An antibacterial sulfonamide with a similar structure but different functional groups.
3-Aminopropane-1-thiol hydrochloride: A compound with a thiol group instead of a sulfonamide group.
4-Aminobenzenesulfonamide: Another sulfonamide derivative with an aromatic ring instead of a propane chain.
Uniqueness: 3-Aminopropane-1-sulfonamide hydrochloride is unique due to its specific structure, which combines an amino group, a propane chain, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-aminopropane-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S.ClH/c4-2-1-3-8(5,6)7;/h1-4H2,(H2,5,6,7);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJRBKKDZRPLFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104458-33-5 |
Source
|
Record name | 1-Propanesulfonamide, 3-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104458-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-aminopropane-1-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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